3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.: 892289-80-4
Cat. No.: VC4200276
Molecular Formula: C25H31N5O5
Molecular Weight: 481.553
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892289-80-4 |
|---|---|
| Molecular Formula | C25H31N5O5 |
| Molecular Weight | 481.553 |
| IUPAC Name | 3-(2-methoxyethyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C25H31N5O5/c1-34-16-15-30-24(32)21-8-3-18(17-22(21)27-25(30)33)23(31)26-9-10-28-11-13-29(14-12-28)19-4-6-20(35-2)7-5-19/h3-8,17H,9-16H2,1-2H3,(H,26,31)(H,27,33) |
| Standard InChI Key | CWFNMDSZRBSJPP-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O |
Introduction
The compound 3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative known for its diverse biological activities. Quinazolines have been extensively studied in medicinal chemistry, particularly for their roles in developing drugs targeting diseases such as cancer and neurological disorders.
Synthesis
The synthesis of this compound typically involves multiple steps, with parameters such as temperature, reaction time, and pH being crucial for optimizing yields and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to analyze its molecular structure.
Mechanism of Action and Therapeutic Potential
The mechanism of action for this compound likely involves interactions with biological targets relevant to its therapeutic potential. Research into its pharmacodynamics and pharmacokinetics is essential for understanding how it might be used in medicine. Given its structural features, it may interact with receptors or enzymes involved in neurological or oncological pathways.
Applications in Pharmaceuticals
Quinazoline derivatives, including this compound, have potential applications in pharmaceuticals due to their biological activities. They are being explored for their roles in treating various diseases, although specific applications for this compound are not detailed in the available literature.
Comparison with Similar Compounds
Other compounds featuring piperazine and methoxyphenyl groups, such as (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one, have been studied for their anti-ischaemic activity . Similarly, 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide is known for its specific pharmacological properties . These compounds highlight the diversity of biological activities within this class of molecules.
Research Findings and Future Directions
Research on quinazoline derivatives continues to uncover their potential therapeutic applications. Future studies should focus on the specific pharmacological profiles of these compounds, including their efficacy, safety, and potential side effects. This will be crucial for advancing them into clinical trials and eventual therapeutic use.
Data Tables
Given the limited specific data available for this compound, the following table provides a general overview of quinazoline derivatives and their potential applications:
| Compound | Molecular Formula | Molecular Weight | Applications |
|---|---|---|---|
| Quinazoline Derivatives | Varied | Varied | Cancer, Neurological Disorders |
| (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one | C28H29ClN2O3 | 476.98 | Anti-ischaemic Activity |
| 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | Not specified | 434.5 | Pharmacological Studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume